1-Bromo-2-chloro-1,1,2-trifluoroethane

Description

The exact mass of the compound 1-Bromo-2-chloro-1,1,2-trifluoroethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123315. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-2-chloro-1,1,2-trifluoroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloro-1,1,2-trifluoroethane including the price, delivery time, and more detailed information at info@benchchem.com.

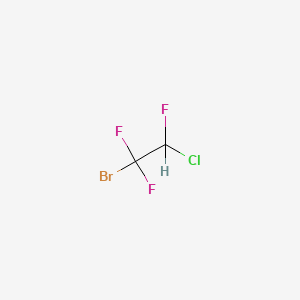

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTODZKBBUMDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861887 | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-06-3 | |

| Record name | 1-Bromo-2-chloro-1,1,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trifluoro-1-bromo-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: GYFXFFE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloro-1,1,2-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2-CHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11Q6C1GL2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)

Introduction: This guide provides a comprehensive technical overview of the chemical properties of 2-Bromo-2-chloro-1,1,1-trifluoroethane, a compound widely known in the medical and scientific communities as Halothane. Historically, Halothane revolutionized the practice of anesthesiology as the first nonflammable, halogenated hydrocarbon volatile anesthetic, replacing hazardous agents like ether and chloroform.[1] Although its clinical use in developed countries has been superseded by newer agents with more favorable safety profiles, its unique chemical characteristics and extensive research history make it a vital subject of study for researchers, chemists, and drug development professionals.[1][2] This document delves into its molecular structure, physicochemical properties, spectroscopic signature, reactivity, and metabolic fate, providing the foundational knowledge required for its safe handling and application in a research context.

It is crucial to distinguish Halothane (CAS RN: 151-67-7) from its structural isomer, 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS RN: 354-06-3). This guide will focus exclusively on the former, given its significant scientific and historical impact.

Molecular Identity and Structure

Halothane is a halogenated alkane derived from ethane.[3] Its structure features a single carbon atom bonded to three fluorine atoms (a trifluoromethyl group) and the adjacent carbon atom bonded to a hydrogen, a bromine, and a chlorine atom. This substitution pattern results in a chiral center at the second carbon, meaning Halothane exists as a racemic mixture of (R)- and (S)-enantiomers in its commercial form.[2][4]

| Identifier | Data |

| IUPAC Name | 2-Bromo-2-chloro-1,1,1-trifluoroethane |

| Common Name | Halothane |

| CAS Number | 151-67-7 |

| Chemical Formula | C₂HBrClF₃ |

| Molecular Weight | 197.38 g/mol [2] |

| SMILES | BrC(Cl)C(F)(F)F[2] |

| InChI Key | BCQZXOMGPXTTIC-UHFFFAOYSA-N[2] |

graph "Halothane_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; Br [label="Br", pos="2.5,1!"]; Cl [label="Cl", pos="2.5,-1!"]; H [label="H", pos="1.5,-1.2!"]; F1 [label="F", pos="-1,1!"]; F2 [label="F", pos="-1,-1!"]; F3 [label="F", pos="-0.5,0!"]; // Invisible node for chiral center indication chiral_center [label="*", pos="1.6,0.25!", fontcolor="#EA4335", fontsize=20]; // Bonds C1 -- C2; C2 -- Br; C2 -- Cl; C2 -- H [style=dashed]; // Representing 3D perspective C1 -- F1; C1 -- F2; C1 -- F3 [style=bold]; // Representing 3D perspective

}

Caption: 2D representation of 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane).

Physicochemical Properties

Halothane is a dense, colorless, and highly volatile liquid with a characteristic sweet, non-irritating odor.[1][2][3] Its high volatility and significant lipophilicity (indicated by its LogP value) are the principal reasons for its efficacy as an inhalational anesthetic, allowing for rapid transport from the lungs into the bloodstream and across the blood-brain barrier.

| Property | Value | Source |

| Physical Form | Colorless, volatile liquid | [3] |

| Odor | Sweetish, chloroform-like | [2][3] |

| Boiling Point | 50.2 °C (122.4 °F) at 760 mmHg | [2][3] |

| Melting Point | -118 °C (-180 °F) | [2] |

| Density | 1.871 - 1.877 g/cm³ at 20 °C | [2][4] |

| Vapor Pressure | 243 mmHg (32.4 kPa) at 20 °C | [2][3] |

| Water Solubility | Slightly soluble (0.1 - 1.0 mg/mL) | [2][3] |

| Organic Solvent Solubility | Miscible with ethanol, ether, chloroform | [4] |

| Octanol-Water Partition Coeff. (LogP) | 2.30 | [3] |

| Refractive Index | 1.3697 at 20 °C | [3] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification and purity assessment of Halothane.

-

¹H NMR: In CDCl₃, the proton spectrum exhibits a quartet centered around δ 5.8 ppm. This splitting pattern arises from the coupling of the single proton with the three adjacent fluorine atoms on the neighboring carbon.

-

¹³C NMR: The spectrum shows two distinct signals. The carbon atom bonded to the halogens (Br, Cl) appears as a doublet of doublets due to coupling with the fluorine atoms, while the trifluoromethyl carbon appears as a quartet.

-

¹⁹F NMR: The fluorine spectrum displays a doublet, resulting from the coupling with the single proton on the adjacent carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands in the 8-12 µm range, which is typical for C-F stretching vibrations.[5] Additional peaks corresponding to C-H, C-Cl, and C-Br bonds are also present.

Stability and Reactivity

From a researcher's perspective, understanding the stability and reactivity of Halothane is paramount for ensuring experimental integrity and laboratory safety.

Inherent Instability: Halothane is chemically unstable when exposed to light and heat.[2][3] This degradation proceeds via homolytic cleavage of the carbon-bromine bond, which is the weakest linkage in the molecule. The resulting free radicals can initiate chain reactions that lead to the formation of volatile and corrosive acidic compounds, including hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen bromide (HBr).[2]

Stabilization: To counteract this degradation, commercial preparations of Halothane contain approximately 0.01% thymol by weight as a stabilizing agent.[2][4] Thymol acts as a free-radical scavenger, inhibiting the decomposition cascade and preserving the integrity of the compound. This is why Halothane is always packaged in dark-colored, airtight bottles.[2]

Caption: Light- or heat-induced decomposition pathway of Halothane.

Material Compatibility: Halothane exhibits reactivity with certain materials, a critical consideration for experimental setups and storage.

-

Metals: In the presence of moisture, Halothane vapor can attack and corrode aluminum, brass, and lead.[4][6] However, it is generally non-reactive with copper, chromium, and nickel.[4][6]

-

Plastics and Elastomers: As a potent solvent, Halothane can dissolve or cause rapid deterioration of rubber and some plastics.[4] Therefore, the use of Teflon (PTFE) or other fluorinated polymers for seals, tubing, and containers is highly recommended.

Metabolic Pathways and Toxicological Implications

While primarily eliminated unchanged via exhalation, approximately 15-20% of absorbed Halothane is metabolized by the liver, a significantly higher percentage than newer anesthetics.[1] This biotransformation is a key factor in its potential for hepatotoxicity and is of major interest in drug metabolism studies. The metabolism proceeds via two competing pathways mediated by cytochrome P450 enzymes, particularly CYP2E1.[1][7]

-

Oxidative Pathway (Normoxic Conditions): Under normal oxygen levels, Halothane is oxidized to form a trifluoroacetyl chloride intermediate. This highly reactive species is rapidly hydrolyzed to trifluoroacetic acid (TFA), which can then acylate liver proteins. These modified proteins (TFA protein adducts) can be recognized by the immune system, triggering an antibody-mediated immune response that is the proposed mechanism for the rare but severe "halothane hepatitis".[7]

-

Reductive Pathway (Hypoxic Conditions): Under low oxygen conditions, Halothane can undergo reduction, leading to the formation of the chlorotrifluoroethane (CTE) and chlorodifluoroethene (CDE) free radical intermediates.[7] These radicals can directly damage hepatocytes by binding to cellular macromolecules and initiating lipid peroxidation, contributing to a more direct, dose-dependent form of liver injury.[7]

Caption: Competing metabolic pathways of Halothane in the liver.

Protocols for Laboratory Handling

Adherence to strict protocols is essential when working with Halothane to ensure personnel safety and the validity of experimental results.

Protocol 1: Recommended Storage and Handling Procedure

-

Procurement: Obtain Halothane in the smallest feasible quantity for the planned experiments. Ensure the product contains a stabilizer (0.01% thymol).

-

Storage: Store the container in a cool, dry, well-ventilated area designated for volatile organic compounds. The storage location must be protected from direct sunlight and other sources of heat or UV radiation.

-

Container Integrity: Keep the container tightly sealed in its original, light-resistant (amber) bottle.

-

Dispensing: Conduct all transfers and manipulations within a certified chemical fume hood to prevent inhalation of the highly volatile liquid.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile or neoprene gloves (as rubber can degrade), and a lab coat.[3]

-

Material Compatibility: Use only compatible materials for transfers and experiments (e.g., glass, stainless steel, PTFE). Avoid contact with aluminum, brass, lead, rubber, and susceptible plastics.[4]

-

Waste Disposal: Dispose of waste Halothane and contaminated materials as hazardous chemical waste according to institutional and local regulations.

Protocol 2: Workflow for Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

This workflow outlines a standard approach for verifying the purity of a Halothane sample and identifying potential degradants or impurities.

Caption: Standard workflow for purity analysis of Halothane using GC-MS.

-

System Preparation:

-

Column: Use a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Use high-purity helium or hydrogen.

-

Inlet: Set to a temperature of ~150-200°C.

-

-

Sample Preparation:

-

Prepare a dilute solution of the Halothane sample (e.g., 1 µL in 1 mL) in a high-purity volatile solvent like hexane.

-

-

Method Parameters:

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) to separate volatile impurities from the main Halothane peak.

-

Injection: Inject a small volume (e.g., 1 µL) using a split injection mode to avoid overloading the detector.

-

-

Detection (MS):

-

Use a standard electron ionization (EI) source at 70 eV.

-

Scan a mass range from m/z 35 to 250.

-

-

Data Analysis:

-

Identify the peak corresponding to Halothane based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST). The molecular ion (m/z 196, 198, 200) may be weak; look for characteristic fragment ions.

-

Integrate all peaks in the chromatogram to determine the purity percentage and identify any peaks corresponding to impurities or degradation products like thymol.

-

Conclusion

2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) remains a molecule of significant scientific interest due to its unique physicochemical properties and complex metabolic profile. Its high volatility, lipophilicity, and specific reactivity profile are defining characteristics that dictated its use as a potent anesthetic and now inform its application in modern research. For scientists in chemistry and drug development, a thorough understanding of its instability in the presence of light and heat, its material incompatibilities, and its intricate metabolic pathways is not merely academic but essential for the design of robust experiments and the assurance of laboratory safety.

References

-

Wikipedia. (n.d.). Halothane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3562, Halothane. Retrieved from [Link]

-

Brodsky, J. B. (2021). Halothane: Biological Mechanisms, Surgical Applications and Side Effects. American Society of Anesthesiologists. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. Retrieved from [Link]

-

Sharpe, M. D., et al. (1984). Volatile metabolites and decomposition products of halothane in man. PubMed. Retrieved from [Link]

-

RxList. (n.d.). Fluothane (Halothane): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared absorption spectra for desflurane, enflurane and halothane. Retrieved from [Link]

-

V Science Academy. (2022, May 1). 1-Bromo-1-chloro-1,2,2-trifluoro ethane. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9628, 1-Bromo-2-chloro-1,1,2-trifluoroethane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, April 10). Halothane Toxicity. StatPearls. Retrieved from [Link]

Sources

- 1. Halothane: Biological Mechanisms, Surgical Applications and Side Effects - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]

- 2. Halothane - Wikipedia [en.wikipedia.org]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. Fluothane (Halothane): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. researchgate.net [researchgate.net]

- 6. HALOTHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Halothane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

1-Bromo-2-chloro-1,1,2-trifluoroethane physical properties

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane

Introduction

1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS No. 354-06-3) is a halogenated ethane, a structural isomer of the well-known inhalation anesthetic, Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). While not used clinically, its distinct physical and chemical properties, dictated by the specific arrangement of its halogen substituents, make it a compound of interest for researchers in synthetic chemistry, materials science, and toxicology. Understanding its core physical characteristics is fundamental to its safe handling, application in synthetic pathways, and analysis.

This technical guide provides a comprehensive overview of the essential physical properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane, grounded in authoritative data. It is designed to serve as a vital resource for scientists and technical professionals, offering not just data, but also insights into the experimental context and practical implications of these properties.

Chemical Identity and Molecular Structure

Precise identification is the cornerstone of chemical research. The fundamental identifiers for 1-Bromo-2-chloro-1,1,2-trifluoroethane are summarized below, providing a standardized basis for its recognition in literature and databases.

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-2-chloro-1,1,2-trifluoroethane | PubChem[1] |

| CAS Number | 354-06-3 | NIST[2], PubChem[1] |

| Molecular Formula | C₂HBrClF₃ | NIST[2], PubChem[1] |

| Molecular Weight | 197.382 g/mol | NIST[2] |

| Canonical SMILES | C(C(F)(F)Br)(F)Cl | PubChem[1] |

| InChI | InChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1H | NIST[2], PubChem[1] |

| InChIKey | KFTODZKBBUMDQB-UHFFFAOYSA-N | NIST[2], PubChem[1] |

The spatial arrangement of atoms dictates the molecule's interactions and physical behavior. The structure features a chiral center at the second carbon, though it is commonly handled as a racemic mixture.

Caption: 2D Structure of 1-Bromo-2-chloro-1,1,2-trifluoroethane.

Core Physical and Thermodynamic Properties

The physical state and behavior of a compound under various conditions are described by its core properties. These values are critical for predicting its behavior in reactions, separations, and formulations.

| Property | Value | Conditions | Source |

| Boiling Point | 50 - 55 °C (323 - 328 K) | Atmospheric Pressure | ChemicalBook[3], NIST[4] |

| Melting Point | 146.2 K (-126.95 °C) | - | NIST[4] |

| Density | 1.864 g/cm³ | Not Specified | ChemicalBook[3] |

| Refractive Index | 1.3721 | Estimate | ChemicalBook[3] |

| Enthalpy of Vaporization (ΔvapH) | 30.12 kJ/mol | At boiling point | NIST[4] |

| Liquid Heat Capacity (Cp,liquid) | 160.3 J/mol·K | 298.15 K (25 °C) | NIST[2] |

| Enthalpy of Formation (ΔfH°liquid) | -675.3 ± 6.4 kJ/mol | Liquid State | NIST[2] |

| Enthalpy of Formation (ΔfH°gas) | -654.7 ± 5.6 kJ/mol | Gas Phase | NIST[5] |

The relatively high boiling point for a two-carbon compound is a direct consequence of its high molecular weight and significant intermolecular dipole-dipole interactions resulting from the polar C-halogen bonds.

Spectroscopic Profile

Spectroscopic data provides a fingerprint for molecular identification and structural elucidation.

-

Mass Spectrometry (Electron Ionization): The mass spectrum is a key identifier.[6] Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6), which is definitive for a compound containing one bromine and one chlorine atom.[7] The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The single proton on the chloro- and fluoro-substituted carbon (CHFCl) is expected to produce a complex multiplet. This complexity arises from coupling to the three non-equivalent fluorine atoms on the adjacent carbon.

-

¹⁹F NMR: The three fluorine atoms are chemically non-equivalent. The two geminal fluorine atoms (-CF₂Br) are diastereotopic due to the adjacent chiral center, and the third fluorine (-CHFCl) is also in a unique chemical environment. This will result in three distinct signals, each showing complex splitting patterns from F-F and H-F couplings.

-

¹³C NMR: Two distinct signals are expected for the two carbon atoms in the ethane backbone.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to C-H, C-F, C-Cl, and C-Br bond stretching and bending vibrations. Strong absorptions in the 1000-1400 cm⁻¹ region are characteristic of C-F stretching.

Experimental Protocol: Boiling Point Determination

To ensure data trustworthiness, physical properties must be measured using standardized, self-validating protocols. The determination of a boiling point is a fundamental procedure that exemplifies this principle.

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This protocol describes a standard distillation method, which is a reliable technique for determining the boiling point of a pure liquid.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume (e.g., 10-15 mL) of 1-Bromo-2-chloro-1,1,2-trifluoroethane and a few boiling chips into the round-bottom flask to ensure smooth boiling.

-

Thermometer Placement (Critical Step): Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid, not the liquid itself.

-

Heating: Gently and uniformly heat the flask using a heating mantle.

-

Observation & Equilibration: Observe the liquid as it begins to boil and the vapor condenses on the thermometer bulb. The temperature will rise and then stabilize. A stable temperature reading during steady distillation (i.e., when condensate is consistently dripping into the collection flask) is the observed boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure using a barometer. Since boiling point is pressure-dependent, the observed value must be corrected to the standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation for high accuracy. This step is crucial for data standardization and comparability.

-

Validation: The sharpness of the boiling point range provides an indication of purity. A pure compound will exhibit a constant temperature plateau during distillation, typically over a narrow range of ≤1 °C.

Caption: Standardized workflow for boiling point determination.

Safety and Handling

Based on notifications to the ECHA C&L Inventory, 1-Bromo-2-chloro-1,1,2-trifluoroethane is classified with specific hazards that necessitate careful handling.[1]

| Hazard Class | GHS Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling Precautions:

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.

-

Inhalation: Move the person to fresh air.

-

-

Decomposition: When heated to decomposition, it may emit highly toxic fumes of bromide, chloride, and fluoride.[3]

References

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9628, 1-Bromo-2-chloro-1,1,2-trifluoroethane. PubChem. Retrieved from [Link]

-

V Science Academy. (2021, May 1). 1-Bromo-1-chloro-1,2,2-trifluoro ethane. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Enthalpy of vaporization data. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

Physical and Theoretical Chemistry Laboratory, Oxford University. (2003, Oct 8). Safety (MSDS) data for 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-bromo-2-chloro-1,1,1-trifluoroethane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87224111, 2-Bromo-2-chloro-1,1,1-trifluoroethane;hydrate. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Gas phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]

-

Reddit. (2024, June 17). is "1-bromo-1-chloro-2,2,2-trifluoroethane" or "2-bromo-2-chloro-1,1,1-trifluoroethane" correct according to IUPAC?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 1-Bromo-2-chloro-1,1,2-trifluoroethane | C2HBrClF3 | CID 9628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-chloro-1,1,2-trifluoroethane [webbook.nist.gov]

- 3. 1-BROMO-2-CHLORO-1,1,2-TRIFLUOROETHANE | 354-06-3 [chemicalbook.com]

- 4. 1-Bromo-2-chloro-1,1,2-trifluoroethane [webbook.nist.gov]

- 5. 1-Bromo-2-chloro-1,1,2-trifluoroethane [webbook.nist.gov]

- 6. 1-Bromo-2-chloro-1,1,2-trifluoroethane [webbook.nist.gov]

- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-Bromo-2-chloro-1,1,2-trifluoroethane

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-1,1,2-trifluoroethane, a halogenated hydrocarbon of significant interest in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties, synthesis, and applications.

Compound Identification and Core Properties

1-Bromo-2-chloro-1,1,2-trifluoroethane is a low-molecular-weight haloalkane. Its chemical structure and fundamental properties are crucial for its handling and application in various chemical reactions.

Molecular Structure and Identity:

-

IUPAC Name: 1-Bromo-2-chloro-1,1,2-trifluoroethane[1]

-

Synonyms: 1,1,2-Trifluoro-1-bromo-2-chloroethane[3]

It is crucial to distinguish this compound from its well-known isomer, 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane), which has the CAS number 151-67-7 and has been used as an inhalation anesthetic.[4] While they share the same molecular weight, their structural differences lead to distinct physical and chemical properties.

Physicochemical Data

The physicochemical properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane are essential for designing experimental setups, purification procedures, and for understanding its behavior in different environments.

| Property | Value | Source |

| Appearance | Clear, colorless, highly volatile liquid | [4] |

| Odor | Sweet, chloroform-like | [4] |

| Boiling Point | 52-53 °C | [2] |

| Density | 1.8636 g/cm³ | [2] |

| Refractive Index | 1.3738 @ 20 °C | [2] |

| Flash Point | None | [2] |

| Water Solubility | Slightly soluble | [4] |

Synthesis and Mechanistic Considerations

The synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane is often linked to the production of its isomer, halothane. Understanding the synthetic pathways provides insight into potential impurities and reaction byproducts.

Synthesis from 2-chloro-1,1,1-trifluoroethane

A primary route to halogenated ethanes involves the free-radical halogenation of a precursor. In the synthesis of halothane, 2-chloro-1,1,1-trifluoroethane is brominated at high temperatures. While the primary product is halothane, "over-bromination" can occur, leading to the formation of di-brominated derivatives.[5] The reaction conditions can be manipulated to influence the product distribution.

The general reaction is as follows: CF₃CH₂Cl + Br₂ → CF₃CHBrCl + HBr

Further bromination can lead to other products. While not the primary method for producing 1-Bromo-2-chloro-1,1,2-trifluoroethane, its formation as a byproduct is a key consideration in the manufacturing of related compounds.

Synthesis from Halothane

1-Bromo-2-chloro-1,1,2-trifluoroethane can be synthesized from its isomer, halothane. This transformation involves the migration of a halogen atom, which can be achieved under specific reaction conditions, often involving a catalyst or high temperatures. This isomeric relationship is a critical aspect of the chemistry of these compounds.

Caption: Isomerization of Halothane to 1-Bromo-2-chloro-1,1,2-trifluoroethane.

Applications in Organic Synthesis

1-Bromo-2-chloro-1,1,2-trifluoroethane serves as a valuable building block in organic synthesis, particularly for the introduction of fluorine-containing motifs into molecules.

Source of Fluoroalkenyl Moieties

This compound can be used to generate highly reactive difluoroethylene intermediates. For instance, in the presence of a strong base like potassium hydroxide, it can react with phenols to produce 1-fluoro-2-bromo-2-chloroalkenyl ethers.[6] This reaction provides a straightforward method for constructing complex, multi-halogenated alkenes that have potential for further functionalization.[6]

Precursor for Biologically Active Molecules

The difluoromethylene group, which can be derived from compounds like 1-Bromo-2-chloro-1,1,2-trifluoroethane, is a key structural component in several biologically important molecules and pharmaceuticals.[6] The unique properties imparted by fluorine atoms, such as increased metabolic stability and altered electronic properties, make this a desirable feature in drug design.

Safety and Handling

Due to its halogenated nature, 1-Bromo-2-chloro-1,1,2-trifluoroethane must be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H341 | Suspected of causing genetic defects |

| H360 | May damage fertility or the unborn child |

Source: [2]

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Regulatory Information

Conclusion

1-Bromo-2-chloro-1,1,2-trifluoroethane is a versatile reagent with significant potential in organic synthesis. Its unique combination of halogen atoms makes it a valuable precursor for creating complex fluorinated molecules. A thorough understanding of its physicochemical properties, synthesis, and safe handling is paramount for its effective and responsible use in research and development.

References

-

Cheméo. Chemical Properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3). Cheméo. [Link]

-

U.S. Environmental Protection Agency. Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- - Substance Details - SRS. US EPA. [Link]

-

PubChem. 1-Bromo-2-chloro-1,1,2-trifluoroethane | C2HBrClF3 | CID 9628. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journals. [Link]

-

PubChem. 1-Chloro-1-bromo-1,2,2-trifluoroethane | C2HBrClF3 | CID 21698818. National Center for Biotechnology Information. [Link]

-

NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane. National Institute of Standards and Technology. [Link]

-

NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane. National Institute of Standards and Technology. [Link]

- Google Patents. WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane.

-

NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane. National Institute of Standards and Technology. [Link]

-

PubChem. 2-bromo-2-chloro-1,1,1-trifluoro(114C)ethane. National Center for Biotechnology Information. [Link]

-

OECD eChemPortal. Chemical Substance Search. OECD. [Link]

-

Wikipedia. 2-Chloro-1,1,1-trifluoroethane. Wikipedia. [Link]

-

ResearchGate. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). ResearchGate. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. CAS 354-06-3 | 1100-F-01 | MDL MFCD00039334 | 1-Bromo-2-chloro-1,1,2-trifluoroethane | SynQuest Laboratories [synquestlabs.com]

- 3. 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]

An In-depth Technical Guide to 1-Bromo-2-chloro-1,1,2-trifluoroethane: Structure, Bonding, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-1,1,2-trifluoroethane is a halogenated hydrocarbon with the chemical formula C₂HBrClF₃.[1][2] As a member of the haloalkane family, its structure and properties are significantly influenced by the presence of multiple, highly electronegative halogen atoms. This guide provides a comprehensive technical overview of its molecular structure, stereoisomerism, chemical bonding, spectroscopic signature, and key physicochemical properties. It also explores potential synthetic pathways and discusses its reactivity, offering insights for its potential application in research and development. This molecule is a structural isomer of the well-known inhalation anesthetic, halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), and a comparative analysis of their properties is a recurring theme in understanding this specific compound.[2][3]

Molecular Structure and Stereoisomerism

The molecular structure of 1-bromo-2-chloro-1,1,2-trifluoroethane consists of a two-carbon ethane backbone. One carbon atom is bonded to a bromine atom, a hydrogen atom, and a fluorine atom, while the second carbon atom is bonded to a chlorine atom and two fluorine atoms.[1] This arrangement gives rise to a chiral center at the first carbon atom (C-1), meaning the molecule is not superimposable on its mirror image. Consequently, 1-bromo-2-chloro-1,1,2-trifluoroethane exists as a pair of enantiomers, (R)-1-bromo-2-chloro-1,1,2-trifluoroethane and (S)-1-bromo-2-chloro-1,1,2-trifluoroethane.

Caption: Enantiomers of 1-bromo-2-chloro-1,1,2-trifluoroethane.

The presence of these stereoisomers is a critical consideration in its synthesis and potential biological applications, as enantiomers can exhibit different pharmacological and toxicological profiles.

Chemical Bonding and Electronic Effects

The bonding in 1-bromo-2-chloro-1,1,2-trifluoroethane is characterized by a framework of sigma (σ) bonds. The high electronegativity of the halogen atoms (F > Cl > Br) induces significant bond polarity, creating partial positive charges on the carbon atoms and partial negative charges on the halogens. This electronic effect influences the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

The carbon-bromine bond is the weakest and most polarizable single bond in the molecule, making the bromide ion a good leaving group in nucleophilic substitution reactions. The multiple fluorine atoms on both carbon atoms exert a strong electron-withdrawing inductive effect, which can influence the stability of potential intermediates in chemical reactions.

A conformational analysis of the C-C bond reveals different staggered and eclipsed arrangements of the substituents. Due to steric and electrostatic interactions between the bulky halogen atoms, the staggered conformations are energetically favored over the eclipsed conformations. The relative stability of the different staggered conformers (gauche vs. anti) will depend on a balance of steric hindrance and electrostatic interactions between the substituents on the adjacent carbons.

Physicochemical Properties

A summary of the key physicochemical properties of 1-bromo-2-chloro-1,1,2-trifluoroethane is presented in the table below. For comparative purposes, data for its isomer, halothane, is also included where available.

| Property | 1-Bromo-2-chloro-1,1,2-trifluoroethane | Halothane (2-Bromo-2-chloro-1,1,1-trifluoroethane) |

| Molecular Formula | C₂HBrClF₃ | C₂HBrClF₃ |

| Molecular Weight | 197.38 g/mol [1][2] | 197.38 g/mol [3] |

| Boiling Point | 50-55 °C | 50.2 °C[3] |

| Density | 1.864 g/cm³ | 1.872 g/mL at 25 °C[3] |

| Refractive Index | 1.3721 (estimate) | 1.369 (n20/D)[3] |

Spectroscopic Characterization

The structural elucidation and identification of 1-bromo-2-chloro-1,1,2-trifluoroethane relies on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a single resonance for the hydrogen atom on C-1. This signal would be split into a complex multiplet due to coupling with the adjacent fluorine atoms.

-

¹³C NMR : The carbon NMR spectrum should display two distinct signals corresponding to the two non-equivalent carbon atoms. The chemical shifts of these signals are influenced by the attached halogen atoms.

-

¹⁹F NMR : The fluorine NMR spectrum is anticipated to show two sets of signals for the non-equivalent fluorine atoms on C-1 and C-2, with complex splitting patterns due to geminal and vicinal F-F and H-F coupling.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C-F, C-Cl, and C-Br bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak and bromine/chlorine-containing fragment ions will appear as characteristic isotopic clusters.[1] The fragmentation pattern will be influenced by the relative strengths of the C-halogen bonds, with the weaker C-Br bond being more prone to cleavage.

Synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane

A specific, high-yield synthesis of 1-bromo-2-chloro-1,1,2-trifluoroethane is not extensively documented in the literature, likely due to the focus on its isomer, halothane. However, a plausible and regioselective synthetic route can be proposed based on established principles of organic chemistry.

Proposed Synthetic Pathway: Anti-Markovnikov Addition

The most likely route to selectively synthesize 1-bromo-2-chloro-1,1,2-trifluoroethane is via the anti-Markovnikov addition of hydrogen bromide (HBr) to chlorotrifluoroethene (CTFE) . This reaction is typically initiated by peroxides or UV light, proceeding through a free-radical mechanism.[4][5][6]

Caption: Proposed synthesis of 1-bromo-2-chloro-1,1,2-trifluoroethane.

Mechanism Rationale:

-

Initiation: The peroxide or UV light initiates the reaction by generating bromine radicals (Br•) from HBr.[6]

-

Propagation: The bromine radical adds to the carbon-carbon double bond of chlorotrifluoroethene. To form the more stable radical intermediate, the bromine atom will add to the carbon atom that already bears a fluorine atom, leading to the formation of a radical on the carbon atom bonded to the chlorine and two fluorine atoms. This regioselectivity is a hallmark of radical additions to unsymmetrical alkenes.[4]

-

Propagation: The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical to continue the chain reaction.

This anti-Markovnikov addition contrasts with the electrophilic addition of HBr (without peroxides), which would follow Markovnikov's rule and likely lead to the formation of the isomeric 2-bromo-1-chloro-1,1,2-trifluoroethane.

Chemical Reactivity

The reactivity of 1-bromo-2-chloro-1,1,2-trifluoroethane is largely dictated by the presence and nature of its halogen substituents.

-

Nucleophilic Substitution: As a secondary haloalkane, it can undergo nucleophilic substitution reactions. The C-Br bond is the most likely site of attack for a nucleophile due to bromine being the best leaving group among the halogens present. The reaction mechanism (Sₙ1 vs. Sₙ2) would be influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center.

-

Dehydrohalogenation: In the presence of a strong, non-nucleophilic base, 1-bromo-2-chloro-1,1,2-trifluoroethane can undergo elimination reactions (dehydrohalogenation) to form an alkene. The regioselectivity of this elimination would depend on the relative acidity of the hydrogen atom and the stability of the resulting alkene.

Applications and Future Perspectives

While its isomer, halothane, has a well-established history as an anesthetic, specific applications for 1-bromo-2-chloro-1,1,2-trifluoroethane are not widely reported.[7] However, its unique structure suggests potential utility as:

-

A building block in organic synthesis: The presence of multiple, distinct halogen atoms provides several reactive sites for further chemical transformations, making it a potential intermediate in the synthesis of more complex fluorinated molecules.

-

A research chemical: Its properties can be studied to further understand the effects of halogenation on molecular structure, reactivity, and physical properties.

Further research into the stereoselective synthesis of its enantiomers could open up avenues for its use in medicinal chemistry and materials science, where chirality plays a crucial role.

Safety and Handling

1-Bromo-2-chloro-1,1,2-trifluoroethane is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

V Science Academy. (2022-05-01). 1-Bromo-1-chloro-1,2,2-trifluoro ethane. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9628, 1-Bromo-2-chloro-1,1,2-trifluoroethane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-bromo-1-chloro-2,2,2-trifluoroethane. Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane.

-

Master Organic Chemistry. (2025-07-07). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]

-

Chem Help ASAP. (2020-01-02). radical addition of HBr to alkenes. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. Retrieved from [Link]

-

ResearchGate. (2025-08-07). ChemInform Abstract: 1-Bromo-1-chloro-2,2,2-trifluoroethane (Halothane) as a Building Block for Fluorine Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 1-bromo-2-fluoroethane.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54534659, 1-Bromo-2-chloro-1,2,2-trifluoro-1-iodoethane. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 6: Alkene + HBr (radical). Retrieved from [Link]

-

The Journal of Chemical Physics. (1995). Preferential C-Cl bond rupture from 1-bromo-2-chloro-1,1,2. Retrieved from [Link]

-

SlideShare. (n.d.). Conformational analysis of ethane butane aliphatics. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2025-05-12). 3.6: Conformations of Ethane. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.1 Conformation Analysis of Alkanes – Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2024-04-04). 6.5: An Example of a Polar Reaction - Addition of HBr to Ethylene. Retrieved from [Link]

-

Khan Academy. (n.d.). Conformational analysis of ethane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87224111, 2-Bromo-2-chloro-1,1,1-trifluoroethane;hydrate. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. DE1018853B - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Bromo-2-chloro-1,1,2-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 1-Bromo-2-chloro-1,1,2-trifluoroethane, a halogenated ethane with unique chemical properties. While its isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), is widely recognized for its historical significance as a general anesthetic, 1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as isohalothane, presents its own distinct profile of interest to the scientific community. This document delves into the nomenclature, synthesis, physicochemical properties, spectroscopic signature, and potential applications of this compound, with a particular focus on its relevance in chemical research and drug development. A comparative analysis with its more famous isomer is provided to offer a broader context and deeper understanding of its chemical behavior and potential utility.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound with the chemical structure Br(F)C-C(H)FCl is 1-Bromo-2-chloro-1,1,2-trifluoroethane .[1][2] This nomenclature is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules, which prioritize the alphabetical order of the substituent groups (bromo, chloro, fluoro) when numbering the carbon chain.

The structural isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane, is commonly known as halothane. The key difference lies in the substitution pattern on the two-carbon ethane backbone.

Synthesis and Manufacturing

The primary industrial synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane involves the gas-phase hydrobromination of chlorotrifluoroethene.[3] This reaction is typically carried out at elevated temperatures.

A plausible experimental setup for this synthesis, based on similar gas-phase halogenation processes, is outlined below. It is important to note that specific reaction conditions such as temperature, pressure, and molar ratios of reactants would need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Experimental Protocol: Gas-Phase Hydrobromination of Chlorotrifluoroethene

Objective: To synthesize 1-Bromo-2-chloro-1,1,2-trifluoroethane.

Materials:

-

Chlorotrifluoroethene (gas)

-

Hydrogen bromide (gas)

-

Inert gas (e.g., Nitrogen)

-

Quartz reaction tube

-

Tube furnace

-

Condenser

-

Cold trap (e.g., with dry ice/acetone bath)

-

Scrubber with a basic solution (e.g., sodium hydroxide)

Procedure:

-

System Setup: A quartz tube packed with an inert material (e.g., quartz wool) is placed inside a tube furnace. The inlet of the tube is connected to gas lines for chlorotrifluoroethene, hydrogen bromide, and an inert gas, with flow rates controlled by mass flow controllers. The outlet of the reaction tube is connected to a condenser, followed by a cold trap to collect the product, and finally a scrubber to neutralize any unreacted hydrogen bromide.

-

Inerting the System: The entire system is purged with an inert gas, such as nitrogen, to remove any air and moisture.

-

Reaction Initiation: The tube furnace is heated to the desired reaction temperature (typically in the range of 200-400°C).

-

Reactant Introduction: A controlled flow of chlorotrifluoroethene and hydrogen bromide gases is introduced into the heated reaction tube. The molar ratio of the reactants is a critical parameter to be optimized.

-

Product Collection: The gaseous reaction mixture exits the furnace and passes through the condenser and then the cold trap, where the higher-boiling product, 1-Bromo-2-chloro-1,1,2-trifluoroethane, condenses and is collected.

-

Purification: The collected crude product may contain unreacted starting materials and byproducts. Purification can be achieved by fractional distillation.

-

Waste Neutralization: Unreacted hydrogen bromide and any acidic byproducts are neutralized in the scrubber.

Caption: Experimental workflow for the synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane.

Physicochemical and Thermochemical Properties

A comprehensive understanding of the physical and chemical properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane is crucial for its handling, application, and comparison with its isomer, halothane.

| Property | 1-Bromo-2-chloro-1,1,2-trifluoroethane (Isohalothane) | 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) |

| IUPAC Name | 1-Bromo-2-chloro-1,1,2-trifluoroethane | 2-Bromo-2-chloro-1,1,1-trifluoroethane |

| CAS Number | 354-06-3[1] | 151-67-7 |

| Molecular Formula | C₂HBrClF₃ | C₂HBrClF₃ |

| Molecular Weight | 197.38 g/mol [1] | 197.38 g/mol |

| Boiling Point | 50.2 - 52.5 °C | 50.2 °C |

| Density | 1.864 g/cm³ at 20°C | 1.871 g/cm³ at 20°C |

| Enthalpy of Formation (liquid) | -675.3 ± 6.4 kJ/mol[3] | - |

| Enthalpy of Combustion (liquid) | -806.3 ± 5.2 kJ/mol[3] | - |

Spectroscopic Characterization

The structural identification of 1-Bromo-2-chloro-1,1,2-trifluoroethane relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a single resonance for the lone hydrogen atom. This signal will be a doublet of doublets of doublets (ddd) due to coupling with the two non-equivalent fluorine atoms on the adjacent carbon and the fluorine atom on the same carbon. The chemical shift will be significantly downfield due to the deshielding effect of the adjacent electronegative halogen atoms.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will be more complex, with three distinct fluorine environments. The two geminal fluorine atoms on the bromine-bearing carbon will be diastereotopic and thus chemically non-equivalent, each giving rise to a complex multiplet due to coupling with the other fluorine atoms and the proton. The single fluorine on the chlorine-bearing carbon will also produce a complex multiplet.

Mass Spectrometry (MS)

The mass spectrum of 1-Bromo-2-chloro-1,1,2-trifluoroethane will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion and any fragments containing these halogens.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through the loss of halogen atoms or small neutral molecules. Common fragmentation pathways for halogenated alkanes include:

-

Loss of a bromine radical (·Br): This would result in a fragment ion [C₂HClF₃]⁺.

-

Loss of a chlorine radical (·Cl): This would result in a fragment ion [C₂HBrF₃]⁺.

-

Loss of a fluorine radical (·F): This would result in a fragment ion [C₂HBrClF₂]⁺.

-

Cleavage of the C-C bond: This can lead to various smaller fragment ions.

Caption: Plausible mass spectrometry fragmentation pathways for 1-Bromo-2-chloro-1,1,2-trifluoroethane.

Chemical Reactivity and Applications in Synthesis

The reactivity of 1-Bromo-2-chloro-1,1,2-trifluoroethane is dictated by the presence of multiple halogen substituents. In nucleophilic substitution reactions, the carbon-bromine bond is generally more labile than the carbon-chlorine bond, making bromine the better leaving group. This differential reactivity can be exploited for selective functionalization.

While specific applications in drug development are not widely documented for 1-Bromo-2-chloro-1,1,2-trifluoroethane itself, its structural motifs are of interest. Halogenated compounds are frequently used as building blocks in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

Given its structure, 1-Bromo-2-chloro-1,1,2-trifluoroethane could potentially serve as a precursor for the introduction of the -CHFCl or -CBrF₂ moieties into organic molecules, which could be valuable in the synthesis of novel bioactive compounds.

Toxicology and Safety Considerations

Detailed toxicological studies specifically on 1-Bromo-2-chloro-1,1,2-trifluoroethane are limited. However, valuable insights can be drawn from its well-studied isomer, halothane, and other related halogenated hydrocarbons.

General Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Bromo-2-chloro-1,1,2-trifluoroethane is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Metabolism and Potential for Hepatotoxicity

The metabolism of halogenated anesthetics like halothane is a critical factor in their potential for liver toxicity. Halothane undergoes both oxidative and reductive metabolism, primarily mediated by cytochrome P450 enzymes in the liver.

-

Oxidative Metabolism: This pathway leads to the formation of trifluoroacetic acid (TFA), which can form adducts with liver proteins. These TFA-protein adducts are thought to trigger an immune response, leading to halothane-induced hepatitis in susceptible individuals.

-

Reductive Metabolism: Under hypoxic conditions, reductive metabolism can lead to the formation of reactive free radical intermediates that can cause direct cellular damage and lipid peroxidation.

Given the structural similarity, it is plausible that 1-Bromo-2-chloro-1,1,2-trifluoroethane could undergo similar metabolic pathways, and therefore, may pose a risk of hepatotoxicity, particularly with repeated exposure or in individuals with predisposing factors.

Caption: Generalized metabolic pathways of halogenated ethanes leading to potential hepatotoxicity.

Conclusion

1-Bromo-2-chloro-1,1,2-trifluoroethane, while less renowned than its isomer halothane, is a compound with distinct chemical characteristics that warrant consideration in the fields of chemical synthesis and drug discovery. Its synthesis via gas-phase hydrobromination of chlorotrifluoroethene and its unique spectroscopic signature provide a clear basis for its identification and characterization. The differential reactivity of its bromine and chlorine substituents offers potential for its use as a specialized building block in organic synthesis. However, its potential for toxicity, inferred from the well-documented hepatotoxicity of halothane, necessitates careful handling and further investigation. For researchers and drug development professionals, 1-Bromo-2-chloro-1,1,2-trifluoroethane represents a potentially useful, albeit under-explored, tool in the vast chemical space of halogenated hydrocarbons.

References

-

Lacher, J. R., Lea, K. R., Walden, C. H., Olson, G. G., & Park, J. D. (1950). Heats of hydrobromination of some simple fluoroolefins. Journal of the American Chemical Society, 72(7), 3231–3234. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9628, 1-Bromo-2-chloro-1,1,2-trifluoroethane. Retrieved from [Link].

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). 1-bromo-1-chloro-2,2,2-trifluoroethane. Retrieved from the National Institute of Standards and Technology website: [Link]

-

Wikipedia contributors. (2023, December 2). Halothane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). Halothane Toxicity. StatPearls Publishing. Retrieved from [Link]

Sources

- 1. Comparative toxicity of halothane, isoflurane, hypoxia, and phenobarbital induction in monolayer cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-chloro-1,1,2-trifluoroethane | C2HBrClF3 | CID 9628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-chloro-1,1,2-trifluoroethane [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane (Halothane)

Foreword: The Enduring Significance of a Pioneering Anesthetic

1-Bromo-2-chloro-1,1,2-trifluoroethane, widely known by its non-proprietary name halothane, holds a significant place in the history of medicine. First synthesized in 1951 by Charles W. Suckling at Imperial Chemical Industries (ICI) and introduced clinically in 1956, it revolutionized the field of anesthesiology.[1] As a non-flammable, potent inhalation anesthetic, it offered a safer alternative to highly flammable agents like diethyl ether and cyclopropane, which were prevalent at the time. While newer agents with more favorable metabolic profiles have largely superseded halothane in developed nations, it remains a critical anesthetic in many parts of the world due to its efficacy and relatively low cost. This guide provides a comprehensive technical overview of the predominant industrial synthesis pathway for this vital pharmaceutical compound, intended for researchers, chemists, and professionals in drug development and manufacturing.

I. Strategic Overview of the Predominant Synthesis Pathway

The commercial synthesis of halothane is a robust two-step process commencing with the readily available industrial solvent, trichloroethylene (Cl₂C=CHCl). The pathway is strategically designed to first introduce the thermally stable trifluoromethyl group, followed by the selective introduction of a bromine atom. This sequence is critical for achieving high yields and minimizing the formation of undesirable byproducts.

The two core transformations are:

-

Fluorination of Trichloroethylene: A catalyzed halogen exchange reaction, often referred to as a variation of the Swarts reaction, where trichloroethylene is reacted with hydrogen fluoride (HF) to yield 2-chloro-1,1,1-trifluoroethane.

-

Free-Radical Bromination: The subsequent selective bromination of 2-chloro-1,1,1-trifluoroethane at elevated temperatures to produce the final product, 1-bromo-2-chloro-1,1,2-trifluoroethane.

Caption: Workflow for the purification of crude Halothane.

VI. Conclusion: A Legacy of Innovation in Chemical Synthesis

The synthesis of 1-bromo-2-chloro-1,1,2-trifluoroethane is a testament to the ingenuity of industrial chemistry, combining catalytic halogen exchange with selective free-radical substitution to produce a vital pharmaceutical. A thorough understanding of the underlying reaction mechanisms, the rationale for the chosen reaction conditions, and meticulous control over the process parameters are paramount to achieving a high yield of a product that meets the stringent purity requirements for medical use. While the use of halothane has evolved, the elegance and efficiency of its synthesis pathway continue to be a valuable case study for professionals in the field of drug development and manufacturing.

References

-

Wikipedia. Halothane. [Link]

-

PubChem. 1-Bromo-2-chloro-1,1,2-trifluoroethane. [Link]

- Google Patents. DE1018853B - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane.

-

StatPearls. Halothane Toxicity. [Link]

- Google Patents.

-

ResearchGate. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

-

RxList. Fluothane (Halothane): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Google Patents. (12) United States Patent. [Link]

-

NIST WebBook. 1-Bromo-2-chloro-1,1,2-trifluoroethane. [Link]

- Google Patents.

-

YouTube. 10.1 Free Radical Halogenation | Organic Chemistry. [Link]

-

APSF. Halothane: Biological Mechanisms, Surgical Applications and Side Effects. [Link]

- Google Patents. WO2017112693A1 - Compositions and methods for treatment, amelioration, and prevention of anesthesia-induced hypothermia.

-

ChemBAM. Purification by fractional distillation. [Link]

-

Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. [Link]

-

Pediatric Oncall. Halothane - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

-

Master Organic Chemistry. Selectivity In Free Radical Reactions. [Link]

Sources

An In-depth Technical Guide to the Thermochemical Properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-1,1,2-trifluoroethane, also known by its CAS number 354-06-3, is a halogenated hydrocarbon with the chemical formula C₂HBrClF₃[1][2]. This compound and its isomers, such as the anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), are of significant interest in various fields due to their unique physicochemical properties. A thorough understanding of the thermochemical data of these molecules is crucial for process design, safety analysis, and computational modeling in drug development and materials science. This guide provides a comprehensive overview of the available thermochemical data for 1-bromo-2-chloro-1,1,2-trifluoroethane, details the methodologies for their determination, and offers insights into their relevance.

Core Thermochemical Data

A compilation of the most critical thermochemical data for 1-bromo-2-chloro-1,1,2-trifluoroethane is presented below. These values have been sourced from the NIST Chemistry WebBook and other reputable databases, representing the current state of knowledge for this compound.

Table 1: Key Thermochemical Properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane [1]

| Property | Value | Units | Phase | Method | Reference |

| Enthalpy of Formation (ΔfH°) | -654.7 ± 5.6 | kJ/mol | Gas | Ccr | Papina, Erastov, et al., 1981 |

| -675.3 ± 6.4 | kJ/mol | Liquid | Ccr | Papina, Erastov, et al., 1981 | |

| Enthalpy of Combustion (ΔcH°) | -806.3 ± 5.2 | kJ/mol | Liquid | Ccr | Papina, Erastov, et al., 1981 |

| Constant Pressure Heat Capacity (Cp) | 160.3 | J/mol·K | Liquid | Vesely, Zabransky, et al., 1988 |

Ccr: Combustion Calorimetry

The NIST WebBook also provides a temperature-dependent equation for the liquid phase heat capacity over a limited range of 298 to 318 K: Cp(J/mol·K) = 115.64 + 0.1501(T/K)[1].

Methodologies for Determining Thermochemical Properties

The determination of accurate thermochemical data is a rigorous process that relies on both experimental techniques and advanced computational methods. As a senior application scientist, the choice of methodology depends on the desired accuracy, the availability of the compound, and the specific property of interest.

Experimental Approach: Combustion and Heat Capacity Calorimetry

Combustion Calorimetry for Enthalpy of Formation:

The standard enthalpy of formation of an organic compound is often determined indirectly through its enthalpy of combustion. For a volatile and halogenated compound like 1-bromo-2-chloro-1,1,2-trifluoroethane, this presents several challenges. The combustion products will include not just carbon dioxide and water, but also a mixture of hydrogen halides (HF, HCl, HBr) and potentially other halogenated species, which must be carefully collected and analyzed to ensure a complete and accurate energy balance.

Experimental Protocol: Bomb Calorimetry for Halogenated Compounds

-

Sample Preparation: A precise mass of the high-purity liquid sample is encapsulated in a combustible, sealed ampule (e.g., polyester bag) to prevent pre-reaction and to handle its volatility.

-

Bomb Preparation: The sealed ampule is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb." A small amount of water or a reducing solution is added to the bomb to dissolve the resulting acid gases. The bomb is then purged and filled with a high pressure of pure oxygen (typically 30 atm).

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion to determine the temperature change (ΔT).

-

Correction and Analysis: The raw temperature rise is corrected for heat exchange with the surroundings and the heat released by the ignition process. The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Product Analysis: The final contents of the bomb are carefully analyzed to quantify the amounts of CO₂, HCl, HBr, and HF formed. This is crucial for correcting the measured heat of combustion to the standard state.

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and the mass of the sample.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl(aq), HBr(aq), and HF(aq)).

Heat Capacity Calorimetry:

For a volatile liquid, adiabatic calorimetry is a suitable method for determining the heat capacity.

Experimental Protocol: Adiabatic Calorimetry

-

Calorimeter Design: A sample of the liquid is contained within a sealed vessel that is surrounded by an adiabatic shield. The temperature of the shield is precisely controlled to match the temperature of the sample vessel at all times, minimizing heat loss.

-

Energy Input: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small increase in temperature.

-

Temperature Measurement: The temperature of the sample is measured with high precision before and after the energy input.

-

Calculation: The heat capacity is calculated from the amount of energy supplied and the resulting temperature change. Measurements are repeated at different temperatures to map out the temperature dependence of the heat capacity.

Computational Approach: High-Accuracy Quantum Chemical Calculations

In the absence of comprehensive experimental data, particularly for properties like entropy and gas-phase heat capacity over a wide range of temperatures, high-level quantum chemical calculations provide a reliable alternative. Methods like the Gaussian-4 (G4) theory are composite procedures designed to achieve high accuracy in thermochemical predictions[3].

Computational Workflow: G4 Theory for Thermochemical Data

The G4 method involves a series of calculations at different levels of theory and basis sets, which are then combined to approximate a very high-level calculation with reduced computational cost.

Caption: Relationship between experimental and computational methods for obtaining thermochemical data.

Conclusion

The thermochemical data for 1-bromo-2-chloro-1,1,2-trifluoroethane, while not as extensively characterized as some common solvents or reagents, is accessible through a combination of experimental measurements and high-accuracy computational methods. The enthalpy of formation and combustion have been experimentally determined, providing a solid foundation. For properties like standard entropy and temperature-dependent heat capacities, computational chemistry, particularly with robust methods like G4 theory, offers a powerful and reliable means of obtaining these crucial parameters. The methodologies outlined in this guide provide a framework for either the direct measurement or the high-accuracy calculation of the thermochemical properties of this and similar halogenated compounds, which is indispensable for their safe and efficient application in research and industry.

References

-

1-Bromo-2-chloro-1,1,2-trifluoroethane, NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]

-

PubChem Compound Summary for CID 9628, 1-Bromo-2-chloro-1,1,2-trifluoroethane. National Center for Biotechnology Information. [Link]

-

Goldsmith, C. F., et al. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models. NSF Public Access Repository. [Link]

Sources

The Rise and Fall of a Revolutionary Anesthetic: A Technical Guide to 1-Bromo-2-chloro-1,1,2-trifluoroethane (Halothane)